molecular formula C15H16F4N4O2S2 B2652858 2-((4-Fluorobenzyl)thio)-5-(piperazin-1-yl)-1,3,4-thiadiazole 2,2,2-trifluoroacetate CAS No. 1351596-99-0

2-((4-Fluorobenzyl)thio)-5-(piperazin-1-yl)-1,3,4-thiadiazole 2,2,2-trifluoroacetate

Cat. No. B2652858
CAS RN: 1351596-99-0
M. Wt: 424.43
InChI Key: KGZKOZUKZYDWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Fluorobenzyl)thio)-5-(piperazin-1-yl)-1,3,4-thiadiazole 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C15H16F4N4O2S2 and its molecular weight is 424.43. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

  • A study by Başoğlu et al. (2013) focused on the synthesis of compounds including 1,3,4-thiadiazole and their biological activities. The compounds demonstrated antimicrobial, anti-lipase, and anti-urease activities, suggesting potential applications in treating infections and related disorders (Başoğlu et al., 2013).

Antimicrobial Properties of 1,3,4-Thiadiazole Derivatives

  • Jadhav et al. (2017) synthesized derivatives of 1,3,4-thiadiazole, showing moderate to good antimicrobial activities against various bacterial strains. This indicates potential for developing new antimicrobial agents (Jadhav et al., 2017).

Novel Thiadiazole Amide Compounds with Antiviral and Antibacterial Activities

  • Xia (2015) developed novel 1,3,4-thiadiazole amide compounds containing piperazine, displaying inhibitory effects on bacterial and viral pathogens, suggesting their use in developing new antiviral and antibacterial drugs (Xia, 2015).

Antibacterial Activities of Piperazine Derivatives

  • Wu Qi (2014) synthesized piperazine derivatives that exhibited significant antibacterial activities, indicating potential applications in combating bacterial infections (Wu Qi, 2014).

Sparfloxacin Derivatives for Antibacterial and Antimycobacterial Activities

  • Gurunani et al. (2022) explored sparfloxacin derivatives, which revealed moderate activities against certain bacteria, suggesting potential in developing treatments for bacterial infections (Gurunani et al., 2022).

DNA Binding Investigations and Anticancer Studies

  • Farooqi et al. (2018) conducted DNA binding investigations with 1,3,4-thiadiazole derivatives, indicating significant potential as anti-cancer agents (Farooqi et al., 2018).

Mycobacterium tuberculosis GyrB Inhibitors

  • Jeankumar et al. (2013) designed compounds inhibiting Mycobacterium tuberculosis, suggesting a role in developing new therapies for tuberculosis (Jeankumar et al., 2013).

Fluorine Substituted Benzothiazole Comprising Thiazole for Anti-Microbial Screening

  • Jagtap et al. (2010) synthesized compounds with potential antimicrobial activities, highlighting the possibility of using these compounds in developing new antimicrobial agents (Jagtap et al., 2010).

properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-5-piperazin-1-yl-1,3,4-thiadiazole;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4S2.C2HF3O2/c14-11-3-1-10(2-4-11)9-19-13-17-16-12(20-13)18-7-5-15-6-8-18;3-2(4,5)1(6)7/h1-4,15H,5-9H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZKOZUKZYDWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(S2)SCC3=CC=C(C=C3)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F4N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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